molecular formula C11H19NO4 B14889251 tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

tert-Butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B14889251
M. Wt: 229.27 g/mol
InChI Key: UGUKOAKUOOGHRT-JVIMKECRSA-N
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Description

The compound with the identifier MFCD32655225 is known as tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate. This compound has a molecular formula of C11H19NO4 and a molecular weight of 229.28 g/mol . It is a bicyclic compound containing an oxygen and nitrogen atom within its structure, making it a unique and interesting molecule for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is used as an intermediate in the production of fine chemicals and specialty materials. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of signaling pathways and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
  • tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

Uniqueness

The uniqueness of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its bicyclic structure, which contains both oxygen and nitrogen atoms. This structure imparts unique chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl (1S,5S)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9?/m0/s1

InChI Key

UGUKOAKUOOGHRT-JVIMKECRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CO[C@@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2COC(C1)C2O

Origin of Product

United States

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